molecular formula C11H16ClNO2 B7768077 Heliamine hydrochloride

Heliamine hydrochloride

Cat. No.: B7768077
M. Wt: 229.70 g/mol
InChI Key: SHOWAGCIRTUYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heliamine hydrochloride is a chemical compound with the molecular formula C11H15NO2.ClH. It is the hydrochloride salt of heliamine, a synthetic tetrahydroisoquinoline alkaloid. This compound is known for its significant pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heliamine hydrochloride can be synthesized through the following steps:

    Starting Material: Homoveratrylamine is used as the starting material.

    Reaction with Formic Acid: Homoveratrylamine is cooled to 0°C, and formic acid is added. The mixture is stirred and sonicated to dissolve the precipitate.

    Addition of Paraformaldehyde: Paraformaldehyde is added, and the reaction mixture is stirred at 50°C overnight.

    Formation of Heliamine: The reaction yields heliamine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:

    Large-Scale Reaction Vessels: Using industrial-grade reaction vessels for the synthesis.

    Controlled Temperature and Pressure: Maintaining precise temperature and pressure conditions to ensure consistent product quality.

    Purification: Employing purification techniques such as recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Heliamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Heliamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: It has shown potential in the treatment of cardiovascular diseases, particularly as an antiarrhythmic agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of heliamine hydrochloride involves its interaction with molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to specific receptors and alters the signaling pathways, leading to its pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is known to influence monoamine oxidase activity.

Comparison with Similar Compounds

Heliamine hydrochloride is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:

    1-(3’-bromophenyl)-heliamine: An antiarrhythmic agent with a similar structure but different pharmacokinetic properties.

    N-arylated heliamine derivatives: These compounds are selective inhibitors of monoamine oxidase B and have different therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOWAGCIRTUYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C[NH2+]CCC2=C1)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1745-07-9 (Parent)
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002328123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2328-12-3
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2328-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002328123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliamine hydrochloride
Reactant of Route 2
Heliamine hydrochloride
Reactant of Route 3
Heliamine hydrochloride
Reactant of Route 4
Heliamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Heliamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Heliamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.